molecular formula C8H12N2O2 B13913202 2,7-Diazaspiro[4.5]decane-6,8-dione

2,7-Diazaspiro[4.5]decane-6,8-dione

Cat. No.: B13913202
M. Wt: 168.19 g/mol
InChI Key: UKJXZGPIUGDZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[4.5]decane-6,8-dione is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.5]decane-6,8-dione can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. This reaction typically occurs at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spiro compound .

Industrial Production Methods

For industrial-scale production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. The reaction yields high purity products with minimal purification steps, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.5]decane-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .

Scientific Research Applications

2,7-Diazaspiro[4.5]decane-6,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Diazaspiro[4.5]decane-6,8-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for therapeutic applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione

Uniqueness

2,7-Diazaspiro[4.5]decane-6,8-dione stands out due to its unique bicyclic structure and the presence of two nitrogen atoms within the rings. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2,7-diazaspiro[4.5]decane-6,8-dione

InChI

InChI=1S/C8H12N2O2/c11-6-1-2-8(7(12)10-6)3-4-9-5-8/h9H,1-5H2,(H,10,11,12)

InChI Key

UKJXZGPIUGDZMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)C(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.